molecular formula C17H15BrO3 B2566220 (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1352347-04-6

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2566220
CAS No.: 1352347-04-6
M. Wt: 347.208
InChI Key: CIADKJFJYZARIL-SOFGYWHQSA-N
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Description

The compound (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C₁₇H₁₅BrO₃) is a chalcone derivative characterized by a prop-2-en-1-one spacer linking a 3-bromophenyl group and a 3,4-dimethoxyphenyl group. Its molecular structure exhibits an E-configuration at the C=C double bond and an S-cis conformation of the carbonyl group relative to the double bond . The bromine atom at the meta position of the phenyl ring and the electron-donating methoxy groups at the 3,4-positions of the second aromatic ring contribute to its electronic and steric properties. This compound has been studied for its crystallographic behavior, with a monoclinic crystal system (space group P2₁/c) and a herringbone molecular packing arrangement .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADKJFJYZARIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies:

  • Study on Cell Line Inhibition: Research demonstrated that this chalcone derivative exhibited significant antiproliferative effects against several cancer cell lines, including MDA-MB-468 and HCT-116. The IC50 values indicated effective growth inhibition, suggesting its potential as an anticancer agent .
  • Mechanism of Action: The compound's mechanism appears to involve the disruption of tubulin polymerization, which is crucial for cancer cell division. This action positions it as a potential lead compound for developing new cancer therapies .

Antimicrobial Properties

Beyond its anticancer applications, this compound has been evaluated for its antimicrobial activity.

Findings:

  • Broad-Spectrum Activity: Studies have reported that this compound exhibits activity against various bacterial strains and fungi. The presence of the bromine atom enhances its interaction with microbial targets, potentially leading to increased efficacy .
  • Potential Applications in Pharmaceuticals: Given its antimicrobial properties, this compound could serve as a template for developing new antibiotics or antifungal agents .

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as an important intermediate.

Synthetic Utility:

  • Building Block for Complex Molecules: The unique structure allows it to be used in the synthesis of more complex molecules through various reactions such as Michael additions or Claisen-Schmidt condensations .
  • Modification Potential: Researchers have explored modifications to the chalcone scaffold to enhance biological activity or alter physical properties for specific applications in drug development .

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its potential anticancer activity may be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

Compound Name Substituents (R₁, R₂) Key Structural Features
(2E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Target) R₁ = 3-Br; R₂ = 3,4-(OCH₃)₂ E configuration; S-cis carbonyl; monoclinic (P2₁/c)
(E)-3-(2-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one R₁ = 2-Br; R₂ = 3,4-(OCH₃)₂ Bromine at ortho position; similar bond lengths but altered dihedral angles
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one R₁ = 4-Br; R₂ = 3,4-(OCH₃)₂ Bromine at para position; increased dipole moment due to symmetry
(2E)-1-(3-Bromothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one R₁ = 3-bromothiophen-2-yl; R₂ = H Thiophene ring introduces π-π stacking differences; orthorhombic crystal system
(E)-3-(4-Bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one R₁ = 3-OH; R₂ = 4-Br-3,5-(OCH₃)₂ Hydroxyl group enhances hydrogen bonding; altered solubility

Key Observations :

  • The position of bromine (meta vs. para vs. ortho) affects molecular symmetry and dipole moments. For example, the para-bromo derivative (C₁₇H₁₅BrO₃) has a higher symmetry than the meta or ortho analogs, influencing crystallinity .
  • Methoxy groups at 3,4-positions enhance electron density on the aromatic ring, stabilizing charge-transfer interactions compared to halogen-only analogs .

Crystallographic and Packing Behavior

Table 2: Crystal System and Packing Comparison

Compound Name Crystal System Space Group Dihedral Angle (°) Molecular Packing
Target Compound Monoclinic P2₁/c 10.8 (between rings) Herringbone arrangement
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one (III) Monoclinic P2₁/c 10.8 Layered herringbone
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (II) Triclinic P1 64.2 (α angle) Non-planar stacking due to benzodioxol
(2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one Not reported Reduced π-π interactions (methyl group)

Key Observations :

  • Chalcones with bulky substituents (e.g., benzodioxol) adopt triclinic systems with non-planar stacking, whereas bromophenyl derivatives favor monoclinic systems .
  • The herringbone arrangement in the target compound is stabilized by C–H···O and van der Waals interactions, contrasting with the layered packing in benzodioxol analogs .

Table 3: Comparative Bioactivity Profiles

Compound Name Bioactivity (Test System) Mechanism/Effect
Target Compound Radioprotective (E. coli) Scavenges ROS via methoxy and bromine groups
(E)-3-(3,4-Dimethoxyphenyl)-1-(quinolin-6-yl)prop-2-en-1-one Anticancer (STAT3/NF-κB inhibition) Blocks cytokine signaling pathways
(2E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C8) Antimicrobial (E. coli) Disrupts membrane integrity via biphenyl hydrophobicity
4,3′,4′,5′-Tetramethoxychalcone Anti-inflammatory (in vitro) Inhibits COX-2 enzyme

Key Observations :

  • The target compound’s radioprotective activity is attributed to its electron-rich methoxy groups, which scavenge free radicals more effectively than non-methoxy analogs .
  • Compounds with extended aromatic systems (e.g., biphenyl or quinoline) exhibit enhanced anticancer activity due to improved intercalation with biomolecules .

Biological Activity

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique chemical structure, which includes a bromophenyl and a dimethoxyphenyl group, contributing to its diverse pharmacological properties.

  • Chemical Formula : C₁₇H₁₅BrO₃
  • Molecular Weight : 347.21 g/mol
  • CAS Number : 89840-34-6

The compound exhibits a chalcone structure, which is known for its ability to modulate various biological pathways.

Anticancer Properties

Research has shown that this compound possesses significant anticancer properties. In particular, studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Viability and Apoptosis :
    • In vitro studies reported IC₅₀ values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects .
    • The compound was shown to induce apoptosis in CLL cells with pro-apoptotic effects reaching up to 95% at concentrations of 10 µM .
  • Mechanism of Action :
    • The anticancer activity is largely attributed to the generation of reactive oxygen species (ROS), which play a crucial role in mediating cell death pathways .
    • A marked increase in cell viability was observed upon pretreatment with antioxidants, confirming the ROS-dependent mechanism .

Other Biological Activities

Beyond its anticancer potential, this chalcone derivative has been evaluated for other biological activities:

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their overall therapeutic effects .
  • Anti-inflammatory Effects : Chalcones are known for their anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.

Study Overview

A comprehensive study aimed at evaluating the biological activities of various chalcone derivatives included this compound. The following table summarizes key findings from selected studies:

Study ReferenceCell LineIC₅₀ (µM)Mechanism
CLL (HG-3)0.17 - 2.69ROS induction
MCF7<10Apoptosis via CDK inhibition
HCT116<20Cell cycle arrest

Structural Insights

The crystal structure analysis revealed that the compound adopts an E configuration around the double bond, with two phenyl rings nearly coplanar. This structural arrangement is crucial for its biological activity as it facilitates interactions with cellular targets .

Q & A

Basic: What are the standard synthetic routes for this compound in academic research?

Methodological Answer:
The compound is typically synthesized via the Claisen-Schmidt condensation between 3-bromoacetophenone and 3,4-dimethoxybenzaldehyde. Key steps include:

  • Reaction Conditions : Use of a base (e.g., NaOH or KOH) in ethanol or methanol at room temperature or mild heating (40–60°C) to facilitate enolate formation and subsequent aldol condensation .
  • Workup : Acidification to precipitate the product, followed by recrystallization from ethanol or acetonitrile for purification.
  • Yield Optimization : Adjusting stoichiometry (1:1 molar ratio of ketone to aldehyde) and reaction time (12–24 hours) improves yields to ~60–75%.

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • 1H and 13C NMR : Assign signals for the α,β-unsaturated carbonyl (δ ~7.5–8.0 ppm for vinyl protons; δ ~190 ppm for ketone carbon) and methoxy groups (δ ~3.8–4.0 ppm for protons; δ ~55–60 ppm for carbons) .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1650–1680 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+ or [M–Br]+ fragments) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the (2E)-configuration .

Advanced: How can non-merohedral twinning in X-ray crystallography be addressed for accurate structure determination?

Methodological Answer:
Non-merohedral twinning, common in chalcone derivatives, complicates data refinement. Strategies include:

  • Crystal Quality : Optimize crystallization conditions (e.g., slow evaporation in DMSO/EtOH mixtures) to minimize defects .
  • Data Collection : Use low-temperature (100 K) settings to reduce thermal motion and improve resolution.
  • Twin Refinement : Apply algorithms (e.g., TwinRotMat in SHELXL) to deconvolute overlapping reflections. Validate with R-factor convergence (<5% discrepancy) .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace bromine (3-Br) with Cl, F, or H and vary methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) via targeted aldehyde precursors .
  • Bioassays : Test analogs in standardized assays (e.g., antimicrobial MIC, anticancer IC50 via MTT).
  • Statistical Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Basic: What are common biological assays used to screen this compound for therapeutic potential?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion (against S. aureus, E. coli) and broth microdilution (MIC determination) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
  • Enzyme Inhibition : Fluorometric assays for kinases or oxidoreductases (e.g., COX-2 inhibition via ELISA) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Adopt CLSI guidelines for antimicrobial testing; use identical cell lines/passage numbers in cytotoxicity studies .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) to exclude degradation products.
  • Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC50/MIC determination .

Advanced: What computational methods assist in predicting the reactivity of the α,β-unsaturated ketone moiety?

Methodological Answer:

  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic attack sites using Gaussian09 at B3LYP/6-31G* level .
  • Molecular Docking : Simulate binding to biological targets (e.g., tubulin) with AutoDock Vina; validate with MD simulations (NAMD) for stability .

Basic: What solvents and bases are optimal for Claisen-Schmidt condensation in synthesis?

Methodological Answer:

  • Solvents : Ethanol (polar protic) or methanol for solubility and reaction homogeneity .
  • Bases : NaOH (cost-effective) or KOH (higher solubility) at 10–20 mol% catalyst loading.
  • Temperature : Room temperature (24–48 hours) or 50°C (6–12 hours) for faster kinetics .

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